3-Azidoprop-1-yne
Overview
Description
3-Azidoprop-1-yne: is an organic compound with the molecular formula C₃H₃N₃ . . This compound is characterized by the presence of an azide group (-N₃) attached to a propyne backbone. It is a versatile intermediate used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azidoprop-1-yne can be synthesized through several methods. One common route involves the reaction of 3-bromopropyne with sodium azide in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azide group.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 3-Azidoprop-1-yne undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide and solvents like DMF or DMSO are typically used.
Major Products:
1,2,3-Triazoles: Formed through CuAAC reactions.
Substituted Propyne Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Azidoprop-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, including triazoles.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: this compound is utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-azidoprop-1-yne primarily involves its participation in cycloaddition reactions. In the CuAAC reaction, the azide group reacts with an alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring . This reaction is highly efficient and proceeds under mild conditions, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
3-Bromopropyne: A precursor used in the synthesis of 3-azidoprop-1-yne.
3-Chloropropyne: Another halogenated propyne derivative used in similar synthetic routes.
Propargyl Alcohol: A related compound with an alcohol group instead of an azide.
Uniqueness: this compound is unique due to its azide functionality, which allows it to participate in a wide range of cycloaddition and substitution reactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
3-azidoprop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c1-2-3-5-6-4/h1H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKSFTKZKDBSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536967 | |
Record name | 3-Azidoprop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14989-89-0 | |
Record name | 3-Azidoprop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.